2-(Trifluoromethyl)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring with a hydroxyl group and a trifluoromethyl group attached to it. Its molecular formula is CHFO, and it exhibits unique chemical properties due to the presence of the trifluoromethyl group, which enhances its lipophilicity and reactivity. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and ability to participate in diverse
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
The biological activity of 2-(trifluoromethyl)cyclopentan-1-ol is largely attributed to the trifluoromethyl group, which enhances its interaction with biological targets. This compound has been investigated for its potential neuroprotective effects, particularly against apoptosis in neuronal cells. The mechanism of action involves modulation of enzyme activities and receptor interactions, potentially leading to therapeutic applications in neurodegenerative diseases .
The synthesis of 2-(trifluoromethyl)cyclopentan-1-ol can be achieved through several methods:
2-(Trifluoromethyl)cyclopentan-1-ol has potential applications in:
Studies on 2-(trifluoromethyl)cyclopentan-1-ol have focused on its interactions with biomolecules. The trifluoromethyl group significantly affects the compound's lipophilicity, allowing it to engage effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate various biochemical pathways, enhancing its therapeutic potential .
Several compounds share structural features with 2-(trifluoromethyl)cyclopentan-1-ol. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-(Trifluoromethyl)cyclopentan-1-one | Cyclopentanone | Contains a ketone instead of an alcohol group |
| 3-(Trifluoromethyl)cyclopentane | Cyclopentane | Lacks functional groups that enhance reactivity |
| 2-(Trifluoromethyl)cyclopentan-1-amine | Cyclopentyl amine | Contains an amine group, affecting biological activity |
2-(Trifluoromethyl)cyclopentan-1-ol is unique due to its combination of both a hydroxyl and a trifluoromethyl group. This combination imparts distinct chemical properties that allow it to participate in a wider range of
The discovery of fluorine’s unique electronegativity and lipophilicity in the early 20th century laid the groundwork for organofluorine chemistry. Early milestones included the synthesis of Freon refrigerants in the 1930s and the development of polytetrafluoroethylene (Teflon) in 1938. By the 1980s, the trifluoromethyl group emerged as a critical substituent due to its metabolic stability and ability to modulate pharmacokinetics, as seen in drugs like fluoxetine (Prozac).
The specific exploration of fluorinated cyclopentanols began in the late 1990s, driven by the need for chiral intermediates in asymmetric synthesis. For example, 2-(trifluoromethyl)cyclopentan-1-ol’s rigid bicyclic structure proved advantageous in constructing β-trifluoromethylated alcohols, which are pivotal in prostaglandin analogs.
Key innovations facilitating the synthesis of 2-(trifluoromethyl)cyclopentan-1-ol include:
The thermodynamic properties of 2-(Trifluoromethyl)cyclopentan-1-ol reflect the unique combination of a cycloaliphatic alcohol structure with a highly electron-withdrawing trifluoromethyl substituent. The molecular weight of this compound is 154.15 g/mol, calculated from its molecular formula C₆H₉F₃O [1].
Density and Physical State
The density of 2-(Trifluoromethyl)cyclopentan-1-ol is estimated to be in the range of 1.3-1.4 g/cm³, based on analogous trifluoromethyl-substituted compounds [1] [2]. This relatively high density compared to unsubstituted cyclopentanol (0.948 g/mL) [3] is characteristic of fluorinated organic compounds, where the incorporation of fluorine atoms significantly increases molecular density due to the high atomic mass of fluorine relative to hydrogen.
Boiling Point and Volatility
The boiling point is estimated to be approximately 106°C based on related trifluoromethyl cyclopentenol derivatives [1]. This represents a modest increase compared to unsubstituted cyclopentanol (139-140°C) [3], which may seem counterintuitive given the electron-withdrawing nature of the trifluoromethyl group. However, the presence of the trifluoromethyl group affects intermolecular interactions in complex ways, potentially reducing the extent of hydrogen bonding networks while increasing van der Waals interactions.
Vapor Pressure Characteristics
The vapor pressure at 25°C is estimated to be approximately 15.5 ± 0.4 mmHg, extrapolated from related trifluoromethyl cyclopentenol compounds [1]. This relatively high vapor pressure indicates moderate volatility, which is consistent with the compound's molecular weight and the presence of only one hydrogen bonding site.
Thermal Stability
The compound exhibits typical thermal stability for trifluoromethyl alcohols. The flash point is estimated to be around 45.5°C, suggesting flammable properties requiring appropriate handling precautions [1]. The thermal decomposition pathways likely involve dehydration reactions and potential defluorination at elevated temperatures.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 154.15 g/mol | Calculated |
| Density | 1.3-1.4 g/cm³ | Estimated from analogs |
| Boiling Point | ~106°C | Estimated |
| Vapor Pressure (25°C) | 15.5 ± 0.4 mmHg | Estimated |
| Flash Point | 45.5°C | Estimated |
The solubility profile of 2-(Trifluoromethyl)cyclopentan-1-ol is significantly influenced by the presence of the trifluoromethyl group, which imparts both hydrophobic and unique polar characteristics to the molecule.
Octanol-Water Partition Coefficient
The calculated logarithmic partition coefficient (log P) for 2-(Trifluoromethyl)cyclopentan-1-ol is 1.71 [4], indicating moderate lipophilicity. This value positions the compound between hydrophilic and lipophilic extremes, suggesting favorable membrane permeability characteristics. The trifluoromethyl group contributes to this intermediate lipophilicity through its unique combination of high electronegativity and relatively large size.
Aqueous Solubility
The water solubility of 2-(Trifluoromethyl)cyclopentan-1-ol is expected to be low, estimated to be significantly less than that of unsubstituted cyclopentanol. The trifluoromethyl group, despite its electron-withdrawing nature, contributes to hydrophobic character through its fluorine atoms, which form weak interactions with water molecules [5]. The presence of the hydroxyl group provides some water solubility, but the overall effect of the trifluoromethyl substitution is to reduce aqueous solubility compared to the parent cyclopentanol.
Organic Solvent Solubility
The compound demonstrates good solubility in organic solvents, particularly alcohols and ethers. This behavior is typical for trifluoromethyl alcohols, which maintain favorable interactions with organic solvents through both dipole-dipole interactions and hydrogen bonding [5]. The solubility in chlorinated solvents is expected to be particularly good due to favorable interactions between the highly polar C-F bonds and the solvent molecules.
Partition Behavior in Biological Systems
The moderate lipophilicity (log P = 1.71) suggests that 2-(Trifluoromethyl)cyclopentan-1-ol would exhibit favorable distribution characteristics in biological systems. Research on related trifluoromethyl alcohols indicates that such compounds can effectively partition across biological membranes while maintaining sufficient aqueous solubility for biological activity [5] [6].
| Solubility Parameter | Value/Description | Reference |
|---|---|---|
| Log P (octanol/water) | 1.71 | ChemSpace database |
| Water Solubility | Low (hydrophobic) | Estimated |
| Organic Solvent Solubility | Good in alcohols/ethers | Typical for CF₃-alcohols |
| Partition Behavior | Moderately lipophilic | Calculated |
The hydrogen-bonding characteristics of 2-(Trifluoromethyl)cyclopentan-1-ol are significantly modified by the presence of the electron-withdrawing trifluoromethyl group, resulting in enhanced acidity and altered hydrogen bonding patterns.
Hydrogen Bond Donor Properties
The hydroxyl group in 2-(Trifluoromethyl)cyclopentan-1-ol exhibits enhanced hydrogen bond donor strength compared to unsubstituted cyclopentanol. Research on related trifluoromethyl alcohols demonstrates that the electron-withdrawing effect of the CF₃ group increases the acidity of the OH proton, making it a stronger hydrogen bond donor [7] [8]. Spectroscopic studies of 2-amino-1-trifluoromethylethanol show that the presence of a trifluoromethyl group results in a 4% decrease in donor-acceptor distance and a 6% increase toward linearity in hydrogen bonding geometry [7].
Hydrogen Bond Acceptor Properties
Conversely, the hydrogen bond acceptor strength of the oxygen atom is reduced due to the electron-withdrawing effect of the trifluoromethyl group. The inductive effect decreases the electron density on the oxygen atom, making it a weaker hydrogen bond acceptor compared to unsubstituted alcohols [9]. This asymmetric effect on donor versus acceptor properties is characteristic of electronegatively substituted alcohols.
Intramolecular Hydrogen Bonding Potential
The molecular structure of 2-(Trifluoromethyl)cyclopentan-1-ol may permit intramolecular hydrogen bonding interactions depending on the conformational preferences. Studies on related cyclic alcohols indicate that favorable conformations can position the hydroxyl group to interact with the π-electron density of the cyclopentane ring or form weak interactions with the fluorine atoms of the trifluoromethyl group [10] [11].
Acid-Base Properties
The pKa of 2-(Trifluoromethyl)cyclopentan-1-ol is estimated to be in the range of 13.5-14.5, representing a significant decrease from the pKa of unsubstituted cyclopentanol (15.31 ± 0.20) [3]. This enhanced acidity results from the strong inductive effect of the trifluoromethyl group, which stabilizes the conjugate alkoxide ion through electron withdrawal [12] [13].
Hydrogen Bonding Network Effects
The altered hydrogen bonding properties affect the compound's ability to form extended hydrogen bonding networks. The enhanced donor strength combined with reduced acceptor strength tends to favor linear hydrogen bonding arrangements rather than the complex networks typical of simple alcohols [13]. This has implications for the compound's physical properties and intermolecular interactions.
| Hydrogen Bonding Property | Value/Description | Reference |
|---|---|---|
| H-Bond Donor Strength | Enhanced (CF₃ effect) | Yap et al. (2023) |
| H-Bond Acceptor Strength | Reduced (CF₃ effect) | Hansen et al. (2014) |
| pKa (estimated) | 13.5-14.5 | Estimated from CF₃ effects |
| Acidity Enhancement | ~1.5 orders of magnitude | Compared to unsubstituted alcohol |
The trifluoromethyl group exerts profound electronic effects on the cyclopentanol structure, fundamentally altering the electronic distribution and reactivity patterns of the molecule.
Inductive Effects
The trifluoromethyl group is one of the most powerful electron-withdrawing substituents in organic chemistry, with an inductive effect parameter (σI) of -1.82 [15]. This strong inductive effect results from the high electronegativity of fluorine atoms (4.0 on the Pauling scale), which creates a significant dipole moment along the C-CF₃ bond. The electron-withdrawing effect is transmitted through the σ-bond framework, affecting the electronic properties of the cyclopentanol ring and the hydroxyl group [16] [17].
Hammett Substituent Constants
The electronic effects of the trifluoromethyl group are quantified by Hammett substituent constants: σmeta = 0.43 and σpara = 0.54 [18]. These values confirm the strong electron-withdrawing nature of the CF₃ group, with the slightly higher para value reflecting additional hyperconjugative effects in that position. The purely inductive nature of the trifluoromethyl group means it exhibits no resonance contribution (σR ≈ 0) [18].
Electronegativity and Polarization Effects
The trifluoromethyl group's electronegativity has been characterized as intermediate between fluorine and chlorine, making it comparable to fluorine in its electron-withdrawing capacity [19]. This high electronegativity polarizes adjacent bonds, particularly the C-CF₃ bond, creating a significant dipole moment that influences the molecule's overall electronic structure [20].
Effects on Molecular Orbitals
Computational studies indicate that the trifluoromethyl group stabilizes molecular orbitals through inductive effects. The electron-withdrawing nature of CF₃ lowers the energy of occupied molecular orbitals, particularly those localized on the cyclopentanol framework [21]. This stabilization contributes to the altered reactivity patterns observed in trifluoromethyl-substituted compounds.
Influence on Electron Density Distribution
The presence of the trifluoromethyl group significantly alters the electron density distribution throughout the molecule. The inductive effect decreases electron density on the carbon atoms of the cyclopentane ring, particularly those in proximity to the CF₃ group [22]. This electron density redistribution affects both the reactivity and the spectroscopic properties of the compound.
Hyperconjugative Effects
While the trifluoromethyl group primarily exerts inductive effects, subtle hyperconjugative interactions may occur between the C-F bonds and adjacent molecular orbitals. These interactions, while weaker than those observed with alkyl groups, contribute to the overall electronic stabilization of the molecule [18].
Long-Range Electronic Effects
The electronic influence of the trifluoromethyl group extends beyond its immediate bonding environment. Studies on related compounds demonstrate that trifluoromethyl groups can transmit electronic effects over considerable distances through σ-bond networks, affecting the properties of functional groups several bonds away [23] [24].
Comparison with Other Electron-Withdrawing Groups
The trifluoromethyl group's electron-withdrawing strength is comparable to that of other highly electronegative substituents. Comparative studies show that the CF₃ group has an electron-withdrawing capacity similar to fluorine (σI = -1.82 for both), but significantly stronger than chlorine or bromine [15]. This positions the trifluoromethyl group among the most powerful inductive electron-withdrawing substituents available.
| Electronic Property | CF₃ Group Effect | Impact on Alcohol |
|---|---|---|
| Inductive Effect | Strong electron-withdrawing (σI = -1.82) | Increases acidity of OH group |
| Hammett σ Values | σmeta = 0.43, σpara = 0.54 | Quantifies electron-withdrawal |
| Electronegativity | High (F-like) | Strengthens hydrogen bonding |
| Orbital Stabilization | Lowers HOMO energy | Affects reactivity |
| Dipole Moment | Increases molecular dipole | Affects solubility properties |